5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium
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Overview
Description
5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium is a quaternary ammonium compound with the molecular formula C22H33N2 This compound is characterized by the presence of a diphenylethyl group attached to an amino group, which is further connected to a trimethylpentan-1-aminium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium typically involves the reaction of 2,2-diphenylethylamine with N,N,N-trimethylpentan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A primary amine with a similar structure but different functional groups.
Diphenylmethane: Contains a diphenylmethane moiety, similar to the diphenylethyl group in the compound.
N,N-Dimethylpentylamine: Shares the trimethylpentan-1-aminium moiety but lacks the diphenylethyl group.
Uniqueness
5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium is unique due to the combination of the diphenylethyl group and the quaternary ammonium structure
Properties
CAS No. |
390387-21-0 |
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Molecular Formula |
C22H33N2+ |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
5-(2,2-diphenylethylamino)pentyl-trimethylazanium |
InChI |
InChI=1S/C22H33N2/c1-24(2,3)18-12-6-11-17-23-19-22(20-13-7-4-8-14-20)21-15-9-5-10-16-21/h4-5,7-10,13-16,22-23H,6,11-12,17-19H2,1-3H3/q+1 |
InChI Key |
UEYDJKIBTSRZMN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCCCNCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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